

4'-Hydroxy-3'-nitroacetophenone chemical structure and synthesis

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Compound of Interest

Compound Name: 4'-Hydroxy-3'-nitroacetophenone

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An In-Depth Technical Guide to **4'-Hydroxy-3'-nitroacetophenone**: Structure, Synthesis, and Applications

Introduction

4'-Hydroxy-3'-nitroacetophenone is a pivotal organic intermediate, recognized for its versatile applications across various sectors of chemical science, most notably in the development of pharmaceuticals, agrochemicals, and dyes.^[1] This substituted aromatic ketone, with the CAS Number 6322-56-1, serves as a critical building block due to its distinct molecular architecture, which features three reactive functional groups: a hydroxyl group, a nitro group, and an acetyl group.^{[1][2][3]} This guide offers a comprehensive exploration of its chemical structure, properties, synthesis methodologies, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Structure

4'-Hydroxy-3'-nitroacetophenone is systematically named 1-(4-hydroxy-3-nitrophenyl)ethanone.^{[3][4]} Its structure consists of an acetophenone core, where the phenyl ring is substituted with a hydroxyl group at position 4 and a nitro group at position 3.

The presence of the electron-withdrawing nitro and acetyl groups, along with the electron-donating hydroxyl group, imparts a unique electronic character to the aromatic ring, influencing its reactivity in subsequent synthetic transformations. The hydroxyl group is a strongly activating, ortho, para-director for electrophilic substitution, while the acetyl group is a

deactivating, meta-director. The nitro group is also a strong deactivating, meta-director. This arrangement of functional groups is key to its utility as a synthetic intermediate.

Caption: Chemical Structure of **4'-Hydroxy-3'-nitroacetophenone**.

Physicochemical Properties

The compound is typically a yellow crystalline solid or powder.[\[1\]](#)[\[3\]](#) Its properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	6322-56-1	[1] [2] [3] [5] [6]
Molecular Formula	C ₈ H ₇ NO ₄	[1] [2] [6]
Molecular Weight	181.15 g/mol	[1] [2] [5]
Appearance	Light yellow to amber crystalline powder	[1] [3] [7]
Melting Point	132-135 °C	[2] [8] [9] [10]
Boiling Point	282.7 - 314.24 °C (estimate)	[2] [7] [11]
Solubility	Soluble in Chloroform, Dichloromethane, DMSO, Ethyl Acetate; Sparingly soluble in water.	[2] [3] [12]
pKa	5.18 ± 0.14 (Predicted)	[2] [7]
IUPAC Name	1-(4-hydroxy-3-nitrophenyl)ethanone	[3] [4]

Synthesis: Electrophilic Nitration of 4'-Hydroxyacetophenone

The most common and economically viable method for preparing **4'-hydroxy-3'-nitroacetophenone** is through the electrophilic nitration of the readily available precursor, 4'-

hydroxyacetophenone.[2][13] The reaction's regioselectivity is governed by the directing effects of the substituents on the aromatic ring. The potent activating effect of the hydroxyl group directs the incoming electrophile (the nitronium ion, NO_2^+) to the positions ortho and para to it. Since the para position is already occupied by the acetyl group, substitution occurs at one of the two equivalent ortho positions (C3 or C5).

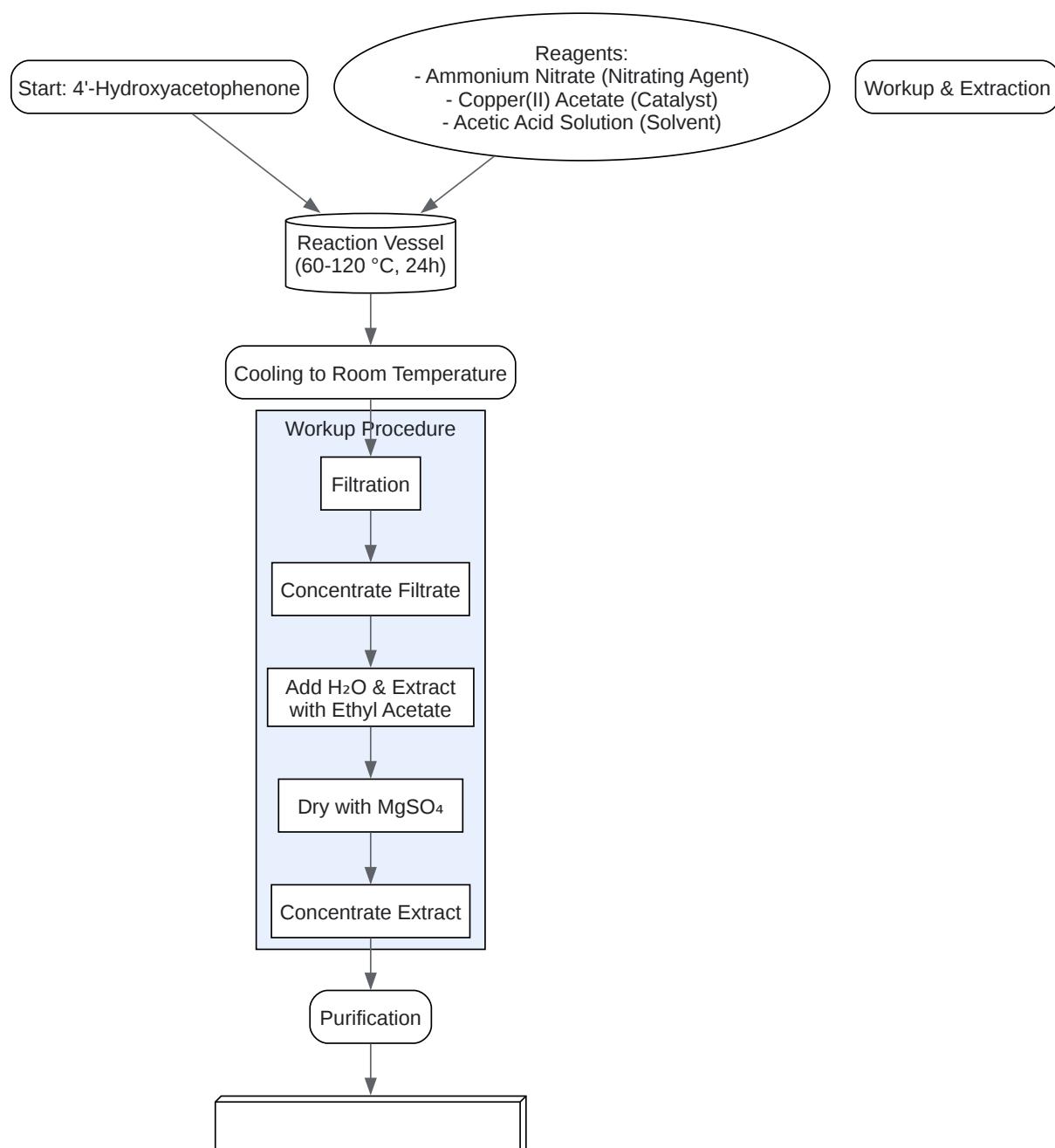
Mechanistic Considerations and Reagent Selection

Historically, direct nitration has been performed using harsh reagents like a mixture of nitric acid and sulfuric acid, or fuming nitric acid in acetic acid.[13] These methods, while effective, often require strict temperature control (e.g., below 0-5 °C) to minimize the formation of polynitrated byproducts and ensure safety, as the reactions are highly exothermic.[13][14][15]

Modern synthetic chemistry has gravitated towards milder and more selective nitrating systems to improve yields, simplify operations, and reduce hazardous waste.[13] One such advanced method involves using ammonium nitrate as the nitrating agent in an acetic acid solution, often with a copper salt catalyst like copper(II) acetate or copper(II) hydroxide.[13] This approach offers several advantages:

- **Milder Conditions:** The reaction can be conducted at higher temperatures (60-120 °C) without significant byproduct formation.[13]
- **Improved Safety:** It avoids the use of highly corrosive and fuming acids.
- **Higher Yields:** Reported yields are often high, sometimes exceeding 90%. [13]
- **Simpler Workup:** The catalyst can often be recovered and recycled.[13]

The proposed mechanism for nitration using copper nitrate in acetic anhydride (Menke nitration) involves the formation of acetyl nitrate (AcONO_2) as the active nitrating species, which then participates in a concerted electrophilic substitution via a six-membered ring transition state.[16] A similar intermediate is likely at play in the ammonium nitrate/acetic acid system.

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Caption: General workflow for the synthesis of **4'-Hydroxy-3'-nitroacetophenone**.

Experimental Protocol

The following protocol is adapted from a patented method demonstrating a high-yield synthesis.[\[13\]](#)

Materials:

- 4'-Hydroxyacetophenone (1.0 g, 7.4 mmol)
- Copper(II) acetate monohydrate (0.074 g, 0.37 mmol)
- Ammonium nitrate (0.65 g, 8.1 mmol)
- 80% Acetic acid in water (15 mL)
- Ethyl acetate
- Anhydrous magnesium sulfate
- Water

Procedure:

- Reaction Setup: To a 100 mL three-necked flask, add 4'-hydroxyacetophenone (1.0 g), copper(II) acetate monohydrate (0.074 g), and 80% aqueous acetic acid (15 mL).
- Reagent Addition: While stirring at room temperature, add a solution of ammonium nitrate (0.65 g) dissolved in water (3 mL) dropwise to the mixture.
- Heating: Heat the reaction mixture to 100 °C and maintain this temperature with stirring for 24 hours.
- Cooling and Workup: After 24 hours, cool the mixture to room temperature.
- Extraction: Concentrate the reaction mixture under reduced pressure to remove most of the solvent. Add 50 mL of water to the residue and extract four times with ethyl acetate (4 x 20 mL).

- Drying and Isolation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification (if necessary): The resulting product can be further purified by silica gel column chromatography (e.g., using a petroleum ether:ethyl acetate solvent system) or recrystallization to obtain **4'-hydroxy-3'-nitroacetophenone** as a yellow solid.[13] A reported yield for a similar procedure is 91.5%. [13]

Applications in Research and Development

4'-Hydroxy-3'-nitroacetophenone is a valuable precursor in the synthesis of a wide range of biologically active molecules and functional materials.

- Pharmaceutical Development: It is a key intermediate in the synthesis of drugs for treating neuropsychiatric conditions, such as muscarinic M₁ receptor agonists for Alzheimer's disease and schizophrenia.[13] It is also used in the synthesis of bronchodilators for asthma and COPD, and compounds that inhibit gastric acid secretion for treating ulcerative diseases.[13]
- Dyes and Pigments: The compound is used to produce azo dyes, which are important in the textile industry.[1]
- Biochemical Research: It is employed in studies related to enzyme inhibition, aiding in the understanding of metabolic pathways.[1]
- Material Science: The molecule is explored for its potential in creating specialized polymers and coatings.[1]

Safety, Handling, and Storage

As with many nitro-aromatic compounds, proper safety precautions are essential when handling **4'-hydroxy-3'-nitroacetophenone**.

- Hazard Classification: It is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5][17]

- Personal Protective Equipment (PPE): Handling should be performed in a well-ventilated area or fume hood.[18] Wear appropriate protective gear, including safety goggles, chemical-resistant gloves, and a lab coat.[17][19] If dust formation is likely, a NIOSH-approved respirator is recommended.[5][17]
- First Aid: In case of contact, flush skin or eyes with copious amounts of water for at least 15 minutes.[17][18] If inhaled, move to fresh air.[17][18] Seek medical attention if irritation persists.
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from incompatible materials such as strong bases.[7][17][19]

Conclusion

4'-Hydroxy-3'-nitroacetophenone stands out as a fundamentally important chemical intermediate. Its synthesis, primarily achieved through the regioselective nitration of 4'-hydroxyacetophenone, has evolved from using harsh traditional acids to employing milder, more efficient catalytic systems. This evolution reflects a broader trend in chemical manufacturing towards safer, more sustainable, and higher-yielding processes. For professionals in drug discovery and material science, a thorough understanding of the synthesis and reactivity of this versatile building block is crucial for leveraging its full potential in the creation of novel and valuable compounds.

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